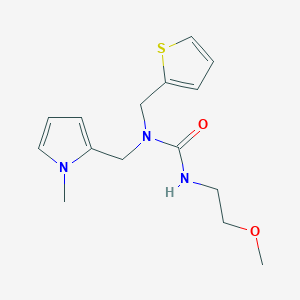
2-(4-Methylpyrazol-1-yl)ethanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 2-(4-Methylpyrazol-1-yl)ethanethiol can be represented by the InChI string: InChI=1S/C6H10N2O/c1-6-4-7-8 (5-6)2-3-9/h4-5,9H,2-3H2,1H3 . This compound belongs to the family of pyrazoles, which are characterized by a five-membered ring with two adjacent nitrogen atoms .Aplicaciones Científicas De Investigación
Metal Complexation and Molecular Design
2-(4-Methylpyrazol-1-yl)ethanethiol and its derivatives have been explored for their ability to form complex structures with metals, offering potential applications in catalysis, molecular recognition, and material science. For instance, ethane-bridged ligands, closely related to the compound , have been shown to form double-stranded helicates with copper(I), leading to dinuclear complexes. These structures are significant for their potential in creating new materials with unique properties, such as conductivity or magnetism, and in catalysis for speeding up chemical reactions (Marie-Thérèse Youinou, R. Ziessel, & J. Lehn, 1991).
Corrosion Inhibition
Another area of research involves the study of pyrazole derivatives as corrosion inhibitors, particularly for metals like iron in acidic environments. These compounds, including variations of 2-(4-Methylpyrazol-1-yl)ethanethiol, have demonstrated efficiency in protecting metals from corrosion, a critical aspect in extending the life of metal structures and components in industrial applications. The mechanism involves adsorption onto the metal surface, forming a protective layer that minimizes oxidation and degradation (Hengliang Wang, Xueye Wang, Hanlu Wang, Ling Wang, & A. Liu, 2006).
Antiviral and Medicinal Chemistry
Derivatives of 2-(4-Methylpyrazol-1-yl)ethanethiol have been synthesized and evaluated for their antiviral activities, particularly against COVID-19. These studies involve structure-aided in silico virtual screening to identify compounds that can inhibit the main coronavirus protease, a key enzyme in the virus's life cycle. This research underscores the potential of such derivatives in developing new therapeutic agents against viral infections (Huda R. M. Rashdan, Aboubakr Haredi Abdelmonsef, M. Abou-Krisha, & T. Yousef, 2021).
Molecular Electronics and Sensing
Research into the electronic and sensing applications of 2-(4-Methylpyrazol-1-yl)ethanethiol derivatives includes the development of metal-organic frameworks (MOFs) that exhibit luminescence upon guest molecule adsorption. These properties are particularly interesting for the detection of volatile organic compounds or toxic metals in the environment, offering a path toward sensitive and selective sensors. The porosity and luminescent properties of these frameworks can be tailored by incorporating different metal ions and organic ligands, expanding their application scope (L. Hou, Yan-Yong Lin, & Xiao‐Ming Chen, 2008).
Propiedades
IUPAC Name |
2-(4-methylpyrazol-1-yl)ethanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-6-4-7-8(5-6)2-3-9/h4-5,9H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLWYQGOULBNEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpyrazol-1-yl)ethanethiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-methylfuran-2-yl)methyl]-2H-indazol-6-amine](/img/structure/B2917398.png)
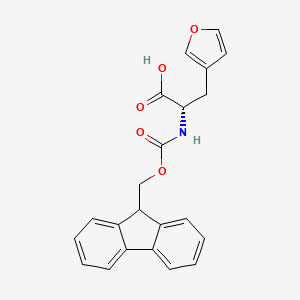

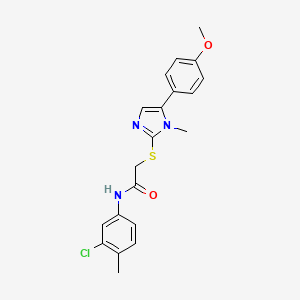

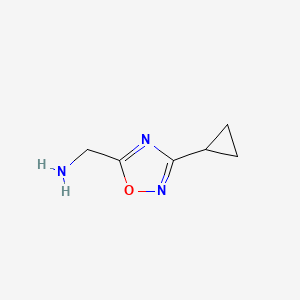
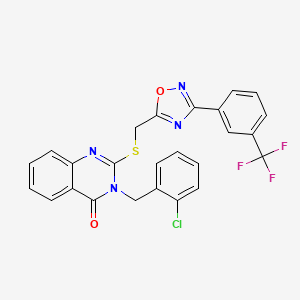
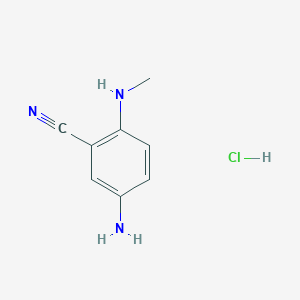
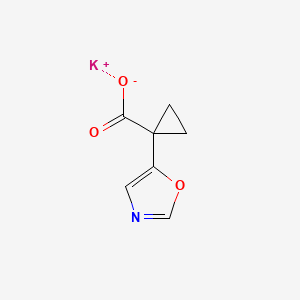

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2917416.png)
![N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2917417.png)
